An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a methyl group on the 1,2,3-triazole ring, coupled with its formulation as a hydrochloride salt, imparts unique characteristics that are pivotal for its application in the synthesis of novel therapeutic agents.
Introduction to a Versatile Scaffold
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that has garnered significant attention within the scientific community.[1] The triazole core is a well-established pharmacophore, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This allows for the exploration of a vast chemical space in the quest for new drug candidates. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which are critical parameters for handling and in biological assays.[1]
Molecular Structure and Key Identifiers
The structural integrity of a compound is the foundation of its chemical behavior. Understanding the precise arrangement of atoms and its associated identifiers is paramount for any researcher.
Caption: Molecular structure of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride and its free base form are presented below. It is important to note that while some properties are readily available from suppliers, others, particularly for the hydrochloride salt, may not be extensively reported in the literature. In such cases, this guide proposes standardized experimental protocols for their determination.
| Property | 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride | 5-Bromo-4-methyl-1H-1,2,3-triazole (Free Base) |
| Molecular Formula | C₃H₅BrClN₃[1] | C₃H₄BrN₃[2] |
| Molecular Weight | 198.45 g/mol [1] | 161.99 g/mol [2] |
| Appearance | Typically a solid | Solid |
| Melting Point | Not readily available in literature | Not readily available in literature |
| Boiling Point | Not readily available in literature | Not readily available in literature |
| Solubility | Expected to have enhanced solubility in aqueous solutions compared to the free base.[1] Soluble in polar organic solvents like methanol and DMSO. | Sparingly soluble in water, more soluble in organic solvents. |
| CAS Number | 1429056-33-6[1] | 805315-83-7[2][3] |
Experimental Protocols for Characterization
To ensure the identity and purity of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a series of analytical techniques should be employed. The following section outlines the methodologies for these characterizations.
Caption: A typical experimental workflow for the synthesis and characterization of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride.
Synthesis
The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride typically involves a multi-step process. A general approach is the [3+2] cycloaddition of an azide with an alkyne to form the triazole ring, followed by bromination and salt formation.
Step-by-Step Methodology (Adapted from general triazole syntheses):
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Synthesis of 4-methyl-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an appropriate azide and propyne.
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Bromination: The 4-methyl-1H-1,2,3-triazole is then brominated at the 5-position. This can be accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Purification of the Free Base: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Hydrochloride Salt Formation: The purified 5-Bromo-4-methyl-1H-1,2,3-triazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring and the methyl carbon. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity.
Protocol:
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Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
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Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Expected Absorptions:
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N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
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C-H stretch: Absorptions in the 2900-3000 cm⁻¹ region.
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C=N and N=N stretches: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹).
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C-Br stretch: A weak absorption in the lower frequency region of the spectrum.
Protocol:
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Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Results:
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Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 162/164 (due to the isotopic pattern of bromine).
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The fragmentation pattern can provide further structural confirmation.
Protocol:
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Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into the mass spectrometer using an ESI source.
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Acquire the mass spectrum in the positive ion mode.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
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Place a small amount of the dried crystalline solid into a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
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A sharp melting range indicates high purity.
Solubility Assessment
Understanding the solubility profile is essential for formulation and biological testing.
Protocol:
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In separate vials, add a known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane).
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Observe the dissolution at room temperature. Gentle heating and sonication can be applied to aid dissolution.
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Qualitatively or quantitatively determine the solubility in each solvent.
Conclusion
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. Adherence to these methodologies will ensure the quality and reproducibility of research involving this important chemical entity.
References
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5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. Available at: [Link]
